molecular formula C31H48O4 B12785472 Gypsogenin methyl ester CAS No. 55627-01-5

Gypsogenin methyl ester

Cat. No.: B12785472
CAS No.: 55627-01-5
M. Wt: 484.7 g/mol
InChI Key: SFRFLQWDAKDVPU-HDUSDABTSA-N
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Description

Gypsogenin methyl ester is a semi-synthetic derivative of gypsogenin, a natural pentacyclic triterpenoid obtained from plants of the Gypsophila genus . Like its parent compound, it features an oleanane-type skeleton and is of significant interest in medicinal chemistry, particularly in the field of oncology . Triterpenoids like gypsogenin are known for their diverse biological activities, and recent research has focused on synthesizing derivatives to enhance their cytotoxic potency and understand their mechanism of action . Gypsogenin itself has demonstrated promising anti-cancer potential, with studies showing that various derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in the S-phase in several human cancer cell lines, including colon (LOVO), ovarian (SKOV3), lung (A549), and liver (HepG2) cancers . The modification of gypsogenin, such as esterification or amidation at the C-28 carboxyl group, is a common strategy to improve its bioactivity and has led to compounds with low micromolar IC50 values, indicating high cytotoxicity . This compound serves as a key intermediate for further chemical modifications to explore structure-activity relationships and develop novel anti-cancer agents . Researchers are investigating these compounds to target traditionally undruggable pathways, leveraging the unique reactive aldehyde group at the C-23 position that is characteristic of gypsogenin . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55627-01-5

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C31H48O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,19,21-24,33H,9-18H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1

InChI Key

SFRFLQWDAKDVPU-HDUSDABTSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C=O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)OC)C

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Gypsogenin Methyl Ester Analogues

Total Synthesis and Semisynthesis Approaches to Gypsogenin (B1672572) Methyl Ester

The generation of gypsogenin methyl ester is typically achieved through semisynthesis, starting from the naturally isolated gypsogenin. This approach is more practical than total synthesis, which would be an exceedingly complex undertaking for a molecule of this intricacy. nih.gov The semisynthetic routes focus on targeted modifications of the existing molecular framework.

Esterification at the C-28 Carboxylic Acid Moiety

The defining feature of this compound is the ester group at the C-28 position. This transformation is accomplished by converting the native C-28 carboxylic acid of gypsogenin into a methyl ester. The most common method for this is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk

This reaction involves treating the parent gypsogenin with an excess of methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com To drive the equilibrium towards the product, methanol is often used as the solvent, ensuring it is present in large excess. masterorganicchemistry.com A similar strategy is employed in the industrial production of other methyl esters, such as the trans-esterification of oils using methanol to produce biodiesel. unpatti.ac.id

Functional Group Interconversions at C-23 (Aldehyde to Methyl Ester)

The C-23 position of gypsogenin contains a reactive aldehyde group. While the "this compound" nomenclature typically refers to the ester at C-28, the C-23 aldehyde is a key site for functional group interconversions (FGI) to create a diverse library of analogues. nih.govsolubilityofthings.com These transformations allow for significant changes in the molecule's steric and electronic properties.

Common modifications at the C-23 aldehyde include its conversion into oximes or hydrazones. nih.gov For example, reacting gypsogenin or its C-3 acetylated derivative with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) leads to the formation of the corresponding oxime. nih.gov Similarly, treatment with 2,4-dinitrophenylhydrazine (B122626) in acetic acid yields the 2,4-dinitrophenylhydrazone derivative. nih.gov These reactions are classic examples of condensation with amine derivatives, which are fundamental in organic synthesis for characterizing and modifying carbonyl compounds. solubilityofthings.com

Modifications at the C-3 Hydroxyl Position

The C-3 position of gypsogenin bears a secondary hydroxyl group, which serves as another primary site for derivatization. nih.gov One of the most common modifications at this position is acetylation. nih.gov

This is typically achieved by reacting gypsogenin with acetic anhydride (B1165640) in the presence of a base like pyridine, often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction converts the hydroxyl group into an acetate (B1210297) ester, yielding 3-O-acetyl-gypsogenin. This acetylated intermediate can then be used in subsequent reactions, such as the esterification or amidation at the C-28 position, to create multifunctional derivatives. nih.gov The hydroxyl group can also be a target for other transformations, such as conversion to a sulfonate ester, which is an excellent leaving group for nucleophilic substitution reactions. vanderbilt.edu

Novel Derivatization Techniques for Enhancing Structural Diversity

To expand the chemical space accessible from gypsogenin, chemists employ a variety of modern derivatization techniques. These methods aim to introduce a wide range of functionalities, thereby modulating the properties of the parent molecule.

Synthesis of Benzyl (B1604629) Esters and Substituted Esters

Beyond the simple methyl ester, the C-28 carboxylic acid is an ideal handle for introducing larger and more complex ester groups, such as benzyl esters and other substituted esters. nih.gov The synthesis of these derivatives follows similar principles to methyl ester formation but uses different alcohols.

For the synthesis of benzyl esters , various methods are available. A classic approach involves reacting the carboxylic acid with benzyl bromide. Modern, milder techniques are often preferred to avoid harsh conditions. For instance, using 2-benzyloxy-1-methylpyridinium triflate is an effective method for the benzylation of carboxylic acids under neutral conditions. beilstein-journals.orgnih.gov Another advanced strategy is the palladium-catalyzed C-H acyloxylation, which can directly couple a carboxylic acid with toluene (B28343) to form a benzyl ester, offering high atom economy. organic-chemistry.org

The synthesis of other substituted esters can be achieved by reacting an activated form of the C-28 carboxylic acid (such as an acyl chloride, formed using oxalyl chloride or thionyl chloride) with a diverse range of alcohols or phenols. nih.govvanderbilt.edu This two-step process is highly versatile and allows for the incorporation of a nearly limitless variety of ester side chains, significantly enhancing the structural diversity of the gypsogenin analogues.

Data Tables

Table 1: Key Synthetic Transformations of Gypsogenin

Starting MaterialTarget PositionReagents and ConditionsProductReference
GypsogeninC-28 Carboxylic AcidMethanol (excess), H₂SO₄ (catalyst), heatThis compound masterorganicchemistry.comchemguide.co.uk
GypsogeninC-3 HydroxylAcetic anhydride, pyridine, DMAP, room temp3-O-acetyl-gypsogenin nih.gov
GypsogeninC-23 AldehydeHydroxylamine hydrochloride, pyridine, 105°CGypsogenin-23-oxime nih.gov
GypsogeninC-23 Aldehyde2,4-dinitrophenylhydrazine, acetic acid, room tempGypsogenin-23-(2,4-dinitrophenylhydrazone) nih.gov
3-O-acetyl-gypsogeninC-28 Carboxylic AcidOxalyl chloride, then various amines/alcoholsC-28 Amide/Ester derivatives nih.gov

Preparation of Carboxamide and Oxime Derivatives

The structural modification of this compound at the C-28 carboxylic acid and other reactive sites, such as the C-23 aldehyde group, allows for the synthesis of a variety of derivatives, including carboxamides and oximes. These modifications are pursued to explore the structure-activity relationships of gypsogenin-based compounds.

The synthesis of carboxamide derivatives from this compound can be achieved through the initial hydrolysis of the methyl ester at the C-28 position to yield the corresponding carboxylic acid (gypsogenin). This carboxylic acid can then be activated, for example with oxalyl chloride or other coupling agents, and subsequently reacted with a diverse range of amines to produce the desired N-substituted carboxamides. mdpi.com This approach allows for the introduction of various functionalities at the C-28 position, enabling the investigation of how different substituents impact the molecule's properties. A general synthetic route involves dissolving the precursor acid in an anhydrous solvent like dichloromethane, followed by the addition of the activating agent and catalytic amounts of dimethylformamide (DMF). The resulting activated intermediate is then treated with the appropriate amine to yield the final carboxamide product. mdpi.com

Oxime derivatives of this compound are typically prepared by targeting the C-23 aldehyde group. The standard method for forming oximes involves the condensation reaction of an aldehyde or ketone with hydroxylamine. researchgate.netnih.gov In the context of gypsogenin, the C-23 aldehyde can be reacted with hydroxylamine hydrochloride in a solvent such as pyridine. royalsocietypublishing.org The reaction mixture is typically heated to facilitate the formation of the oxime. royalsocietypublishing.org This general procedure can be adapted for this compound, where the C-23 aldehyde would similarly react with hydroxylamine or its salts to yield the corresponding oxime derivative. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). orgsyn.org

Derivative Type Starting Material Key Reagents General Conditions
CarboxamideGypsogenin (from hydrolysis of methyl ester)Oxalyl chloride, Amine, Dichloromethane, DMFRoom temperature or gentle heating
OximeThis compoundHydroxylamine hydrochloride, PyridineHeating (e.g., 105°C)

Generation of Acetylated Analogues

Acetylation is a common derivatization strategy employed to modify the hydroxyl groups present in natural products like this compound. This process can influence the compound's lipophilicity and, consequently, its biological activity.

The generation of acetylated analogues of this compound typically involves the reaction of the parent compound with an acetylating agent, such as acetic anhydride, in the presence of a base like pyridine. The hydroxyl group at the C-3 position is a primary target for this modification. For instance, the synthesis of Methyl (3β)-acetyloxy-23-oxoolean-12-en-28-oate, a structurally related compound, has been reported with a high yield. royalsocietypublishing.org This suggests that the C-3 hydroxyl group of this compound can be readily acetylated under standard conditions. The reaction involves stirring the starting material with the acetylating agent and base at room temperature or with gentle heating until the reaction is complete, as monitored by TLC. The acetylated product can then be purified using chromatographic techniques.

Derivative Starting Material Key Reagents Reported Yield Reference
Methyl (3β)-acetyloxy-23-oxoolean-12-en-28-oateMethyl (3β)-hydroxy-23-oxoolean-12-en-28-oateAcetic anhydride, Pyridine93.5% royalsocietypublishing.org

Elucidation of Biological Mechanisms of Action of Gypsogenin Methyl Ester and Its Derivatives

Investigation of Cellular Processes Perturbed by Gypsogenin (B1672572) Methyl Ester Analogues

Mechanisms of Apoptosis Induction in Cancer Cell Lines

A hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death, in malignant cells. Gypsogenin and its derivatives have consistently demonstrated this capability across a variety of human cancer cell lines. Research has shown that gypsogenin exhibits an anti-proliferative effect on the human promyelocytic leukemia cell line (HL-60) by inducing apoptosis. preprints.org This pro-apoptotic activity is a cornerstone of its anticancer potential.

The mechanism often involves the modulation of key regulatory proteins in the apoptotic cascade. For instance, studies on gastric and lung cancer models revealed that gypsogenin can promote apoptosis by increasing the expression of the pro-apoptotic protein Bax while simultaneously reducing the expression of the anti-apoptotic protein Bcl-2. preprints.org This shift in the Bax/Bcl-2 ratio is a critical trigger for the mitochondrial pathway of apoptosis. Furthermore, the promotion of caspase-3 expression has also been identified as a key mechanistic aspect of its pro-apoptotic effects. preprints.org

Various derivatives have been synthesized to enhance this apoptotic activity. A (2,4-dinitrophenyl)hydrazono derivative of gypsogenin and certain carboxamide derivatives have been reported to be strong inducers of apoptosis in colon cancer (LOVO) cells. preprints.orgnih.gov Similarly, an amino derivative of gypsogenin was shown to induce apoptosis in U251 glioma cells in a manner comparable to the conventional chemotherapy drug, cisplatin. preprints.orgnih.gov The benzyl (B1604629) ester of gypsogenin has also been noted for its significant apoptotic effect in the K562 chronic myelogenous leukemia (CML) cell line. preprints.org These findings underscore the potential of chemical modification to optimize the apoptosis-inducing properties of the gypsogenin scaffold.

Impact on Cell Proliferation and Cell Cycle Progression

Beyond inducing cell death, gypsogenin derivatives can also halt the uncontrolled proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division, and its dysregulation is a fundamental characteristic of cancer.

Studies have shown that certain gypsogenin derivatives can cause cell cycle arrest, effectively pausing proliferation. Specifically, a (2,4-dinitrophenyl)hydrazono derivative and a carboxamide derivative were found to induce a dose-dependent arrest in the S phase of the cell cycle in LOVO colon cancer cells. nih.govroyalsocietypublishing.org During the S phase, the cell synthesizes DNA in preparation for division; arresting the cycle at this stage prevents the replication of cancerous cells. This demonstrates that these compounds inhibit cancer cell growth not only by triggering apoptosis but also by directly impeding their ability to divide. royalsocietypublishing.org While some derivatives, such as specific carboxamides, were found to be weak inducers of cell cycle arrest in lung cancer models, others showed a pronounced ability to induce both apoptosis and cell cycle arrest, highlighting the functional diversity among the analogues. preprints.orgwindows.net

Cellular Membrane Integrity and Permeability Alterations

The cell membrane is a critical barrier that maintains cellular homeostasis. Disruption of its integrity is a catastrophic event for the cell and can be an effective mechanism for anticancer agents. Certain gypsogenin derivatives have been found to exert their cytotoxic effects by directly damaging the cancer cell membrane.

Research on two gypsogenin carboxamide derivatives revealed that they destroyed the cell membranes of A549 lung cancer cells, increasing their permeability. preprints.org This damage led to the outflow of essential intracellular components like nucleic acids, contributing to cell death. preprints.org The ability of saponins (B1172615), the class of compounds to which gypsogenin belongs, to interact with and disrupt cellular membranes is a recognized aspect of their biological activity. This mechanism suggests that some gypsogenin derivatives may act as direct lytic agents, a mode of action that can be particularly effective and potentially circumvent resistance mechanisms that rely on blocking intracellular signaling pathways.

Mitochondrial Dysfunction Pathways

Mitochondria are central to cellular life and death, controlling not only energy production but also the intrinsic pathway of apoptosis. Mitochondrial dysfunction is a key event in many forms of cell death. While direct studies on gypsogenin methyl ester's specific impact on mitochondrial pathways are emerging, the known apoptotic mechanisms of its derivatives strongly implicate mitochondrial involvement.

The induction of apoptosis by gypsogenin derivatives through the modulation of Bax and Bcl-2 proteins is a direct link to the mitochondrial pathway. preprints.org Bax promotes the permeabilization of the outer mitochondrial membrane, a critical step that releases cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade that executes cell death. One study explicitly noted that a gypsogenin derivative induced apoptosis via the mitochondria-related pathway. windows.net Given that the MTT assay, which has been used to evaluate the cytotoxicity of gypsogenin derivatives, is itself a measure of mitochondrial dehydrogenase activity, it further supports the link between these compounds and mitochondrial function. royalsocietypublishing.org The disruption of cellular energy metabolism and the triggering of mitochondrial-dependent apoptosis appear to be crucial components of the anticancer activity of the gypsogenin family of compounds.

Molecular Target Identification and Validation Studies

Kinase Inhibition Profiles (e.g., ABL1 Kinase, ERK, EGFR)

To understand the precise molecular drivers of the observed cellular effects, research has focused on identifying specific protein targets of gypsogenin derivatives. Protein kinases are a major class of targets, as they are crucial signaling molecules that are often hyperactive in cancer.

A significant breakthrough was the discovery that a gypsogenin benzyl ester derivative inhibits Abelson kinase 1 (ABL1). preprints.orgjst.go.jpnih.gov ABL1 is a key component of the BCR-ABL fusion protein, the oncogenic driver in chronic myelogenous leukemia (CML). nih.gov The gypsogenin benzyl ester was found to be the most effective among tested derivatives against the K562 CML cell line and exhibited direct in vitro inhibitory activity against ABL1 kinase. jst.go.jpnih.gov This finding positions gypsogenin derivatives as potential leads for developing new CML therapies, especially since molecular docking studies suggest a binding mode different from existing inhibitors like imatinib, which could be advantageous in overcoming drug resistance. jst.go.jpnih.gov Further studies have shown that other derivatives can also moderately inhibit ABL1 kinase. preprints.orgnih.gov

The inhibitory activity of gypsogenin derivatives extends to other important cancer-related kinases. An amino derivative demonstrated potent suppression of glioma cell proliferation through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-established target in various cancers. preprints.orgnih.gov Additionally, some derivatives have been shown to suppress the downstream signaling of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway which is critical for cell proliferation. preprints.org The targeting of Vascular Endothelial Growth Factor (VEGF), another crucial kinase involved in tumor angiogenesis, has also been reported. preprints.org This multi-targeted kinase inhibition profile highlights the broad therapeutic potential of the gypsogenin scaffold.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Gypsogenin and Its Derivatives in Various Cancer Cell Lines

Compound/Derivative Cell Line Cancer Type IC₅₀ (µM) Reference
Gypsogenin K562 Chronic Myelogenous Leukemia 12.7 preprints.org
Gypsogenin HL-60 Promyelocytic Leukemia 10.4 preprints.org
Gypsogenin MCF-7 Breast Cancer 9.0 preprints.org
Gypsogenin SaoS-2 Osteosarcoma 7.8 preprints.org
Gypsogenin A549 Lung Cancer 19.6 preprints.org
Gypsogenin benzyl ester (1c) K562 Chronic Myelogenous Leukemia 9.3 preprints.orgjst.go.jp
Gypsogenin benzyl ester (1c) HL-60 Promyelocytic Leukemia 8.1 preprints.org
Gypsogenin benzyl ester (1c) MCF-7 Breast Cancer 5.1 preprints.org
(2,4-dinitrophenyl)hydrazono derivative (4) A549 Lung Cancer 3.1 preprints.org
(2,4-dinitrophenyl)hydrazono derivative (4) LOVO Colon Cancer 2.97 nih.govroyalsocietypublishing.org
Carboxamide derivative (7g) LOVO Colon Cancer 3.59 nih.govroyalsocietypublishing.org
Amino derivative (9a) A549 Lung Cancer 1.5 preprints.org

This table presents a selection of reported IC₅₀ values to illustrate the range of activity and is not exhaustive.

Table 2: Kinase Inhibition Profile of Selected Gypsogenin Derivatives

Derivative Target Kinase IC₅₀ (µM) / Effect Reference
Gypsogenin benzyl ester (1c) ABL1 8.7 jst.go.jpnih.gov
Gypsogenin benzyl ester (1c) CSK 1.5 preprints.org
Gypsogenin benzyl ester (1c) LYN B 2.9 preprints.org
Amino derivative (10) EGFR Strongest effect vs. other derivatives preprints.orgnih.gov
Derivative GP2 ERK Suppressed phosphorylation preprints.org
Derivative 6l ABL1 13.0 preprints.orgnih.gov

Protein Expression Modulation (e.g., Bcl-2, Bax)

The mechanism of action for gypsogenin and its derivatives often involves the intrinsic pathway of apoptosis, which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a higher ratio favors cell death. nih.govresearchgate.net

Research has shown that gypsogenin can directly influence this balance. In studies on A549 lung cancer cells, gypsogenin treatment was found to reduce the expression of the anti-apoptotic Bcl-2 protein while simultaneously increasing the expression of the pro-apoptotic Bax protein. preprints.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, a key event in the intrinsic apoptotic pathway, ultimately promoting tumor cell apoptosis. nih.govpreprints.org This modulation demonstrates a clear mechanism by which gypsogenin exerts its anti-proliferative effects. preprints.org

Table 1: Modulation of Apoptotic Proteins by Gypsogenin

Compound Target Protein Effect on Expression Cancer Cell Line Citation
Gypsogenin Bcl-2 Decrease A549 (Lung) preprints.org

Receptor-Ligand Interaction Analysis

Receptor-ligand interactions are fundamental to many biological processes, where the binding of a ligand (like a gypsogenin derivative) to a protein receptor initiates a physiological response. bruker.com The affinity and mode of this binding are crucial for the compound's potency and mechanism of action. bruker.commdpi.com Molecular docking studies, a form of computational analysis, have been instrumental in elucidating these interactions for gypsogenin derivatives.

These studies predict how a ligand fits into the binding site of a receptor and which chemical bonds are formed. For instance, a novel gypsogenin derivative, designated as compound 2e, was analyzed for its interaction with Fibroblast Growth Factor Receptor 1 (FGFR-1), a key player in cancer development. researchgate.net The molecular docking study revealed that compound 2e fits into the binding site of FGFR-1 and forms critical hydrogen bonds with the amino acid residues Arg627 and Asn568. researchgate.net This specific interaction is believed to be responsible for the compound's observed inhibitory effect on cancer cell proliferation. researchgate.net

In another example, the gypsogenin benzyl ester (1c) was identified as an inhibitor of ABL1 tyrosine kinase, a target relevant to chronic myeloid leukemia. preprints.org This interaction was determined to be the primary mechanism for its cytotoxic effect on K562 cells. preprints.org These analyses provide a structural basis for the observed biological activities and guide the rational design of more potent derivatives. mdpi.comresearchgate.net

Table 2: Receptor-Ligand Interactions of Gypsogenin Derivatives

Gypsogenin Derivative Target Receptor Key Interacting Residues Finding Citation
Compound 2e FGFR-1 Arg627, Asn568 Forms key hydrogen bonds in the receptor binding site. researchgate.net

Anti-Parasitic and Antimicrobial Activity Mechanisms

Effects on Trypanosomatid Pathogens (e.g., Leishmania mexicana)

Plant-derived saponins have long been investigated for their antimicrobial properties, including activity against protozoan parasites. rsc.orgresearchgate.net Gypsogenin, a natural saponin (B1150181), has demonstrated significant potential against Leishmania mexicana, one of the causative agents of cutaneous leishmaniasis. rsc.orgresearchgate.net

In a large-scale screening of natural and semi-synthetic saponins, gypsogenin was identified as a potent anti-leishmanial agent. rsc.orgresearchgate.net It exhibited high potency against the axenic amastigote form of L. mexicana, which is the pathogenic stage found in mammals, with a 50% effective dose (ED₅₀) of less than 10.5 μM. rsc.orgresearchgate.netresearchgate.net Further analysis of various derivatives in the study indicated that modifications at the C-28 position are critical for activity. While some C-28 esters showed initial promise, it was the saponin-like methyl ester that proved effective in secondary assays, highlighting the importance of this specific chemical structure for anti-leishmanial efficacy. rsc.org The general antiprotozoal mechanism for saponins is thought to involve the formation of complexes with cholesterol and other sterols in the parasite's cell membrane, leading to the disruption of membrane integrity, cell lysis, and death. researchgate.net

Table 3: Anti-Leishmanial Activity of Gypsogenin

Compound Pathogen Activity Metric Value (µM) Citation

Broad-Spectrum Antimicrobial Mechanisms

In addition to anti-parasitic effects, gypsogenin and its derivatives have been evaluated for broader antimicrobial activities against bacteria and fungi. researchgate.netresearchgate.net The mechanisms of action are often related to the disruption of microbial cell membranes or walls. researchgate.netscielo.br

A study evaluating a series of novel gypsogenin derivatives (2a-2f) tested their activity against both gram-positive and gram-negative bacteria, as well as the fungus Candida albicans. researchgate.net One derivative, in particular, demonstrated activity against the gram-positive bacterium Staphylococcus aureus (ATCC 29212) with a Minimum Inhibitory Concentration (MIC) value of 125 μg/mL. researchgate.net Other research confirms that gypsogenic acid derivatives possess antimicrobial properties. researchgate.net

The differential activity against gram-positive and gram-negative bacteria observed for related methyl ester compounds may be explained by structural differences in the bacterial cell walls. scielo.br The presence of polar hydroxyl groups on the molecule may allow for effective interaction with and disruption of the peptidoglycan-rich cell wall of gram-positive bacteria. scielo.brmdpi.com Conversely, the outer membrane of gram-negative bacteria, which is rich in lipopolysaccharides, can act as an effective barrier against certain hydrophobic compounds, making them more resistant. scielo.br Gypsogenin-based compounds are also noted to have antifungal activity and have been explored for use as plant protection agents.

Table 4: Antimicrobial Activity of a Gypsogenin Derivative

Compound Microorganism Activity Metric Value (µg/mL) Citation

Table 5: List of Compounds Mentioned

Compound Name Abbreviation/Code
Gypsogenin
This compound
Bcl-2-associated X protein Bax
B-cell lymphoma 2 Bcl-2
Gypsogenin derivative 2e 2e
Gypsogenin derivative 2c 2c
Gypsogenin benzyl ester 1c
Gypsogenic acid
Hederagenin
Hederagenin methyl ester 1
Hederacoside D IVL-15
Gypsogenin IVL-9

Structure Activity Relationship Sar Studies of Gypsogenin Methyl Ester and Its Structural Analogues

Correlating C-28 Esterification with Biological Potency

The carboxylic acid at the C-28 position of the gypsogenin (B1672572) scaffold is a prime site for chemical modification, allowing for the synthesis of various esters and amides to probe their impact on biological activity. nih.gov Studies have shown that esterification at this position can significantly modulate the cytotoxic potential of gypsogenin derivatives, although the outcomes are highly dependent on the nature of the ester group and the target cell line.

Research into the anti-cancer properties of these compounds has demonstrated that benzyl (B1604629) esters of gypsogenin are particularly effective against certain leukemia cell lines, such as K562 and HL-60. nih.gov For instance, the gypsogenin benzyl ester (referred to as compound 1c or 6 in different studies) exhibited potent cytotoxicity against the MCF-7 breast cancer cell line with an IC₅₀ value of 5.15 µM, an improvement over the parent gypsogenin's IC₅₀ of 9.0 µM. mdpi.comnih.gov

However, this enhancement in potency is not universal across all modifications or cancer types. The introduction of substituents onto the benzyl ring of the C-28 ester can lead to a decrease in activity. Substituted benzyl esters showed less activity against MCF-7 cells compared to the unsubstituted benzyl ester and even the parent gypsogenin. mdpi.com Furthermore, in studies against the A549 lung cancer cell line, some C-28 gypsogenin esters displayed disappointing results, with IC₅₀ values exceeding 100 µM. nih.gov This suggests that the steric and electronic properties of the ester group at C-28 are critical determinants of biological potency and that a simple esterification does not guarantee enhanced activity.

Table 1: Cytotoxicity of C-28 Ester Derivatives of Gypsogenin

CompoundModificationCell LineIC₅₀ (µM)Source
GypsogeninParent CompoundMCF-7 (Breast Cancer)9.0 mdpi.com
Benzyl Ester (6)C-28 Benzyl EsterMCF-7 (Breast Cancer)5.1 mdpi.com
Benzyl Ester (1c)C-28 Benzyl EsterMCF-7 (Breast Cancer)5.15 nih.gov
Substituted Benzyl Ester (8)C-28 Substituted Benzyl EsterMCF-7 (Breast Cancer)51.58 mdpi.com
Substituted Benzyl Ester (9)C-28 Substituted Benzyl EsterMCF-7 (Breast Cancer)15.3 mdpi.com
Ester Derivative (8)C-28 EsterA549 (Lung Cancer)>100 nih.gov

Influence of C-23 Aldehyde and Carboxyl Group Modifications

The aldehyde group at the C-23 position is a distinguishing feature of gypsogenin and plays a pivotal role in its biological activity. nih.gov SAR studies have consistently highlighted the importance of this functional group. For example, gypsogenin demonstrates significantly greater cytotoxicity against K562 leukemia cells than gypsogenic acid, where the C-23 aldehyde is oxidized to a carboxylic acid. nih.gov This underscores the critical contribution of the aldehyde moiety to the compound's anti-leukemic effects. nih.gov

Modifications of the C-23 aldehyde have yielded derivatives with varied and sometimes enhanced potency. The conversion of the aldehyde to an oxime has been a particularly fruitful strategy. Gypsogenin oxime (compound 2) showed increased activity against the HL-60 leukemia cell line (IC₅₀ 3.9 µM) compared to the parent gypsogenin (IC₅₀ 10.4 µM). nih.gov This oxime derivative was also found to trigger apoptosis in cancer cells, indicating a specific mechanism of action. nih.gov

Conversely, other modifications can be detrimental to activity. Reductive amination of the C-23 aldehyde group, for instance, has been shown to either reduce or completely abolish the cytotoxic activity against K562 cells, further confirming the essential role of the aldehyde's specific chemical properties for its biological function. nih.gov

Table 2: Cytotoxicity of C-23 Modified Gypsogenin Derivatives

CompoundModificationCell LineIC₅₀ (µM)Source
GypsogeninC-23 Aldehyde (Parent)HL-60 (Leukemia)10.4 nih.gov
Gypsogenin Oxime (2)C-23 Aldehyde converted to OximeHL-60 (Leukemia)3.9 nih.gov
GypsogeninC-23 Aldehyde (Parent)K562 (Leukemia)12.7 nih.gov
Gypsogenic AcidC-23 Carboxylic AcidK562 (Leukemia)Less active than Gypsogenin nih.gov
Reductive Amination Product (13)C-23 Reductive AminationK562 (Leukemia)11.3 (less active than parent) nih.gov

Significance of C-3 Hydroxyl Derivatization on Activity Profiles

The hydroxyl group at the C-3 position is another key site for structural modification in the gypsogenin framework. nih.gov Derivatization at this position, often through acetylation or glycosylation, can significantly influence the compound's biological activity, though the effects vary depending on the specific modification and the biological target.

Acetylation of the C-3 hydroxyl group has produced mixed results. The 3-acetyl gypsogenin derivative (compound 1) displayed cytotoxicity against HL-60 cells nearly identical to that of the parent gypsogenin. nih.gov Both gypsogenin and its 3-acetyl form also showed notable activity against HeLa cervical cancer cells. mdpi.com However, against SaoS-2 osteosarcoma cells, the parent gypsogenin was more potent than its 3-acetyl derivative. mdpi.com In the case of MCF-7 breast cancer cells, 3-acetyl analogues were found to be less active than the non-acetylated parent compounds. mdpi.com

Interestingly, combining modifications at C-3 and C-23 can lead to synergistic effects. For instance, a 3-acetylated gypsogenin oxime derivative demonstrated superior activity against HL-60 cells compared to the non-acetylated oxime, suggesting a complex interplay between these two positions. nih.gov The role of glycosylation at C-3 is also critical, particularly for triterpenoid (B12794562) saponins (B1172615), where the presence and type of sugar moiety can be essential for activity, such as enhancing the cytotoxicity of other therapeutic agents. researchgate.net

Table 3: Cytotoxicity of C-3 Hydroxyl Derivatives of Gypsogenin

CompoundModificationCell LineIC₅₀ (µM)Source
GypsogeninC-3 OH (Parent)HL-60 (Leukemia)10.4 nih.gov
3-acetyl gypsogenin (1)C-3 OAcHL-60 (Leukemia)10.77 nih.gov
GypsogeninC-3 OH (Parent)SaoS-2 (Osteosarcoma)7.8 mdpi.com
3-acetyl gypsogenin (1)C-3 OAcSaoS-2 (Osteosarcoma)Less active than Gypsogenin mdpi.com
GypsogeninC-3 OH (Parent)MCF-7 (Breast Cancer)9.0 mdpi.com
3-acetyl gypsogenin (1)C-3 OAcMCF-7 (Breast Cancer)20.5 mdpi.com
Gypsogenin Oxime (2)C-3 OH, C-23 OximeHL-60 (Leukemia)3.9 nih.gov
3-acetylated oxime (3)C-3 OAc, C-23 OximeHL-60 (Leukemia)5.9 nih.gov

Stereochemical Considerations and Conformational Analysis in SAR

Conformational analysis, the study of the energetics of different spatial arrangements, is crucial for understanding stability and reactivity. lumenlearning.comlibretexts.org For a complex molecule like gypsogenin, the chair and boat conformations of the individual cyclohexane (B81311) rings and the stereochemistry of their fusion (typically trans-fused) define the molecule's topography. nih.gov Any chemical modification can potentially introduce new stereocenters or alter the subtle conformational preferences of the ring system.

The specific stereochemistry at each of the numerous chiral centers within the gypsogenin core is vital. libretexts.org It is highly probable that only one specific enantiomer or diastereomer will fit optimally into the binding site of a target protein. Therefore, the spatial orientation of substituents is as important as their chemical nature. For example, the axial or equatorial position of a derivative at the C-3 hydroxyl group can dramatically alter its ability to form hydrogen bonds or engage in other interactions within a binding pocket. While specific studies on the conformational analysis of gypsogenin methyl ester are limited, the principles derived from related polycyclic systems confirm that maintaining the correct three-dimensional architecture is paramount for preserving or enhancing biological activity. wiley.comnih.gov

Comparative SAR with Parent Gypsogenin and Related Oleanane (B1240867) Triterpenoids

To fully appreciate the SAR of this compound, it is instructive to compare it with its parent compound, gypsogenin, and other structurally related oleanane triterpenoids. sinica.edu.tw Gypsogenin belongs to a broad class of pentacyclic triterpenes, including oleanolic acid, ursolic acid, and betulinic acid, which are all recognized for their diverse biological activities, particularly anti-cancer properties. mdpi.com

The most direct comparison is with gypsogenin itself and gypsogenic acid. As previously noted, the presence of the C-23 aldehyde in gypsogenin is crucial for its enhanced cytotoxicity against certain cancer cell lines when compared to gypsogenic acid, which has a carboxyl group at the same position. nih.gov This highlights a key SAR feature within the gypsogenin family.

A broader comparison can be made with oleanolic acid, a closely related triterpenoid that shares the same oleanane backbone but has a methyl group at the C-4 position instead of a C-23 aldehyde. nih.gov The extensive SAR studies conducted on oleanolic acid, particularly focusing on modifications at the C-3 hydroxyl and C-28 carboxylic acid positions, provide a valuable framework for understanding gypsogenin. nih.gov For both molecules, the pentacyclic scaffold serves as a rigid platform, and derivatization at the C-3 and C-28 positions is a common strategy to modulate activity. sinica.edu.tw However, the unique C-23 aldehyde of gypsogenin offers an additional, highly reactive site for modification, distinguishing its SAR profile from that of oleanolic acid and providing opportunities for developing analogues with novel or improved activities. nih.govnih.gov The biosynthetic pathways show these compounds originate from the same precursor, β-amyrin, with different oxidation steps leading to the structural diversity and varied activity of compounds like gypsogenin and quillaic acid. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Gypsogenin Methyl Ester in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of gypsogenin (B1672572) methyl ester from complex mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry, are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the analysis of triterpenoids like gypsogenin methyl ester, offering excellent separation and quantification capabilities. Reversed-phase HPLC is the most common mode of separation, typically utilizing a C18 stationary phase. jfda-online.comresearchgate.net The mobile phase composition is critical for achieving optimal separation of triterpenoid (B12794562) isomers. hmdb.ca For instance, a mixture of methanol (B129727) and aqueous phosphoric acid has been successfully used for the separation of similar triterpene acids. researchgate.net Another effective mobile phase for separating triterpenes is a combination of acetonitrile (B52724) and tetrahydrofuran. researchgate.net

Due to the lack of a strong chromophore in many triterpenoids, detection can be challenging. nih.gov While UV detection is common, its sensitivity for compounds like this compound may be limited. nih.gov Evaporative Light Scattering Detection (ELSD) offers an alternative that is not dependent on the optical properties of the analyte and is suitable for gradient elution. nih.gov To enhance UV detection, derivatization with agents like 9-anthryldiazomethane (B78999) to form fluorescent esters can significantly lower the detection limits. nih.gov

A study on the analysis of triterpenoid acids and esters in Osmanthus fragrans fruits utilized a robust HPLC-MS method for profiling these compounds, highlighting the power of this hyphenated technique in complex sample analysis. hmdb.ca

Table 1: Exemplary HPLC Parameters for Triterpenoid Analysis

ParameterDescriptionReference
Column Kinetex C18, 250 mm × 4.6 mm, 5.0 μm researchgate.net
Mobile Phase Acetonitrile/Tetrahydrofuran (90:10, v/v) researchgate.net
Flow Rate 0.5 mL/min nih.gov
Detection UV at 210 nm researchgate.net
Alternative Mobile Phase Methanol and 0.03 M Phosphate Buffer (pH=3, 90:10) nih.gov

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-MS/MS)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like triterpenoids, derivatization is a necessary step to increase their volatility. The most common derivatization for compounds containing carboxylic acid and hydroxyl groups is methylation and silylation, respectively.

The analysis of fatty acid methyl esters (FAMEs) by GC-MS is a well-established method and provides a good model for the analysis of triterpenoid methyl esters. nih.govresearchgate.net In GC-MS analysis, the sample is introduced into the GC, where components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification. researchgate.net Electron ionization (EI) is a common ionization technique used in GC-MS. nih.gov

For complex mixtures, GC-MS in selected ion monitoring (SIM) mode can enhance sensitivity and selectivity by monitoring for specific fragment ions characteristic of the analyte. researchgate.net

Table 2: General GC-MS Parameters for the Analysis of Methylated Triterpenoids

ParameterDescriptionReference
Derivatization Agent Trimethylsilyldiazomethane for methylation
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar researchgate.net
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Data Acquisition Full Scan or Selected Ion Monitoring (SIM) researchgate.net

Spectroscopic Techniques for Structural Elucidation in Synthetic and Mechanistic Studies

Spectroscopic techniques are fundamental for the unambiguous structural determination of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's structure. In a study on gypsogenin derivatives, the structures were established using ¹H and ¹³C NMR data. For gypsogenin, the parent compound, characteristic signals were observed for H-3 at δ 3.95 ppm, H-12 at δ 5.29 ppm, and the aldehyde proton H-23 at δ 9.50 ppm. The corresponding carbon signals in the ¹³C NMR spectrum appeared at δ 71.52 (C-3), δ 122.17 (C-12), and δ 207.20 (C-23). chemicalbook.com

For oleanolic acid, a structurally related triterpenoid, the ¹H NMR spectrum shows seven singlets for the tertiary methyl groups between δ 0.80 and δ 1.26 ppm and an olefinic proton signal at δ 5.10 ppm. chemicalbook.com The presence of a methoxy (B1213986) group in the methyl ester derivative would be confirmed by a singlet at approximately 3.58 ppm in the ¹H NMR spectrum and a signal around 51.5 ppm in the ¹³C NMR spectrum. mdpi.com

Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are crucial for the complete and unambiguous assignment of all proton and carbon signals. nih.govresearchgate.netresearchgate.net

Table 3: Characteristic NMR Chemical Shifts for Gypsogenin and Related Structures

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Gypsogenin H-3 3.95 (dd, J = 11.41, 5.15 Hz)71.52 chemicalbook.com
Gypsogenin H-12 5.29 (s)122.17 chemicalbook.com
Gypsogenin H-23 9.50 (s)207.20 chemicalbook.com
Oleanolic Acid H-12 5.10- chemicalbook.com
Methyl Ester -OCH₃ ~3.58~51.5 mdpi.com

Mass Spectrometry (MS, LC-MS, GC-MS/MS) for Molecular Characterization

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The molecular formula of this compound is C₃₁H₄₈O₄, with a molecular weight of 484.71 g/mol .

In the analysis of gypsogenin derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) has been utilized to confirm the structures. lcms.cz The fragmentation patterns of pentacyclic triterpenoids are often characterized by retro-Diels-Alder cleavage of the C-ring. ijcpa.in For triterpenoid methyl ethers analyzed by GC-MS, characteristic fragment ions are observed that can help in their identification. chemicalbook.com

The mass spectra of triterpene esters are influenced by the fragmentation of the main skeleton, with smaller ions originating from the acid portion. chemicalbook.com For instance, the mass spectrum of germanicol (B162048) acetate (B1210297) shows characteristic fragments of germanicol along with losses of methyl and acetyl groups. chemicalbook.com

Table 4: Key Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₃₁H₄₈O₄
Molecular Weight 484.71
Ionization Techniques ESI, EI ijcpa.in
Common Fragmentation Retro-Diels-Alder cleavage ijcpa.in

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple method for the identification of functional groups within a molecule. The IR spectrum of a gypsogenin derivative would show characteristic absorption bands for its key functional groups.

A study on gypsogenin derivatives reported their characterization using IR spectroscopy. lcms.cz For triterpenoids in general, characteristic IR absorption bands include those for hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and C-H bonds. researchgate.net The presence of a methyl ester group in this compound would be indicated by a strong C=O stretching vibration typically in the range of 1750-1735 cm⁻¹ and C-O stretching bands. mdpi.com The hydroxyl group would exhibit a broad absorption band around 3400-3650 cm⁻¹. The aldehyde group of the parent gypsogenin shows a characteristic C=O stretch. chemicalbook.com

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)DescriptionReference
O-H Stretch 3400 - 3650Hydroxyl group
C-H Stretch 2850 - 3000Aliphatic C-H
C=O Stretch (Ester) 1750 - 1735Carbonyl of methyl ester mdpi.com
C=C Stretch ~1650Olefinic double bond chemicalbook.com
C-O Stretch (Ester) 1000 - 1300Carbon-oxygen single bond

Quantitative Analysis Methods

The quantitative analysis of this compound and its effects in biological systems relies on a suite of advanced analytical methodologies. These techniques enable researchers to assess its biological activity, understand its mechanisms of action at the molecular level, and differentiate it from similar compounds.

Spectrophotometric Assays (e.g., MTT for cell viability)

Spectrophotometric assays are fundamental in determining the cytotoxic or cytostatic effects of compounds like this compound on cell populations. Among these, the MTT assay is one of the most frequently used for evaluating cell viability.

The principle of the MTT assay is based on the metabolic activity of living cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan (B1609692) product. bio-rad-antibodies.com The amount of this formazan, which can be solubilized and quantified by measuring its absorbance spectrophotometrically (typically around 570 nm), is directly proportional to the number of living, metabolically active cells. plos.org This allows for the calculation of key parameters such as the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%.

In the context of related compounds, research has demonstrated the utility of the MTT assay in evaluating the biological activity of gypsogenin derivatives. A study involving thirty-two synthesized gypsogenin derivatives utilized MTT assays to screen for cytotoxic activity against several human tumor cell lines. The findings indicated that nearly all tested compounds exhibited significant cytotoxicity, with low micromolar IC50 values. researchgate.net Specifically, carboxamide derivatives of gypsogenin showed potent activity. researchgate.net Another study evaluated gypsogenic acid, the precursor to gypsogenin, and determined its cell survival fraction using the MTT dye reduction assay. researchgate.net

Table 1: Cytotoxic Activity of Selected Gypsogenin Derivatives (IC50 in µM) from MTT Assay

CompoundA549 (Lung Carcinoma)LOVO (Colon Adenocarcinoma)SKOV3 (Ovarian Cancer)HepG2 (Hepatocellular Carcinoma)
Carboxamide 7a Data not specifiedData not specifiedData not specifiedData not specified
Carboxamide 7j Data not specifiedData not specifiedData not specifiedData not specified
Oxime derivative 3 Data not specifiedData not specifiedData not specifiedData not specified
Hydrazono derivative 4 Data not specifiedData not specifiedData not specifiedData not specified
Note: The referenced study indicates these compounds displayed good cytotoxicity in the low µM range, but specific IC50 values for each cell line were not detailed in the provided abstract. researchgate.net

Real-Time Quantitative Polymerase Chain Reaction (qRT-PCR)

Real-Time Quantitative Polymerase Chain Reaction (qRT-PCR) is a powerful and sensitive technique used to detect and quantify gene expression levels. nih.gov This method does not directly quantify this compound itself, but rather measures its effects on the expression of specific target genes within a cell. The process involves reverse transcribing messenger RNA (mRNA) from treated cells into complementary DNA (cDNA), which is then amplified in a PCR reaction. nih.gov The amplification is monitored in real-time using fluorescent dyes (like SYBR Green) or sequence-specific probes (like TaqMan probes). nih.gov The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is used to determine the relative gene expression levels, often normalized against stable housekeeping genes. nih.govbio-rad-antibodies.com

While specific qRT-PCR studies on this compound are not detailed in the available literature, this methodology represents a critical next step following initial cytotoxicity screening. For instance, if MTT assays reveal that this compound induces cell death, qRT-PCR would be employed to investigate the underlying molecular pathways. Researchers could quantify the expression of genes involved in apoptosis (e.g., Bax, Bcl-2, caspase-3, caspase-9), cell cycle regulation (e.g., p21, p53, cyclins), or cellular stress responses to elucidate the compound's mechanism of action.

Flow Cytometry for Cellular Assays

Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. bdbiosciences.com It is an indispensable tool for investigating cellular processes such as apoptosis and cell cycle progression, which are common endpoints in the evaluation of cytotoxic compounds.

For apoptosis analysis, flow cytometry can distinguish between healthy, apoptotic, and necrotic cells. A common method involves co-staining cells with Annexin V and a viability dye like propidium (B1200493) iodide (PI). In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

To analyze the cell cycle, cells are typically permeabilized and stained with a fluorescent DNA-binding dye such as PI. bdbiosciences.com The intensity of the fluorescence emitted by the stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). bdbiosciences.com

Following a finding of cytotoxicity from an MTT assay, flow cytometry would be a logical subsequent analysis for this compound. It would provide definitive evidence of whether the observed cell death is apoptotic or necrotic. Furthermore, cell cycle analysis could reveal if the compound induces cell cycle arrest at a specific checkpoint (e.g., G1, S, or G2/M), providing further insight into its mechanism of action.

Isotope-Labeling for Methyl Ester Differentiation

Isotope labeling is a powerful analytical strategy used to trace the metabolic fate of molecules and to differentiate between structurally similar compounds in complex biological matrices. This technique involves replacing one or more atoms of a molecule with their heavy isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/Deuterium). The resulting isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by its increased mass.

In the context of this compound, stable isotope labeling would be invaluable for several quantitative applications:

Metabolic Fate and Pharmacokinetics: By administering a labeled version of this compound, researchers can use mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to trace its absorption, distribution, metabolism, and excretion (ADME) with high specificity and sensitivity. This allows for precise quantification in various tissues and fluids.

Differentiation from Related Compounds: Plant extracts often contain a complex mixture of related saponins (B1172615) and their derivatives. Isotope labeling provides an unambiguous way to differentiate the exogenously administered this compound from endogenous, structurally similar compounds or potential metabolites that may be formed in the biological system.

Quantification by Isotope Dilution Mass Spectrometry: This is a gold-standard quantification method. A known amount of the isotopically labeled this compound is added to a sample as an internal standard. The ratio of the unlabeled (native) to the labeled compound is then measured by MS. Because the labeled internal standard behaves identically to the native compound during sample extraction and analysis, this method corrects for sample loss and matrix effects, leading to highly accurate and precise quantification. The development of methods for the late-stage introduction of isotopically labeled methyl groups makes this approach increasingly accessible for complex molecules like drug-like scaffolds.

Future Directions and Emerging Research Avenues for Gypsogenin Methyl Ester

Rational Design and Synthesis of Next-Generation Derivatives

The future of Gypsogenin (B1672572) methyl ester research lies heavily in the rational design and chemical synthesis of new derivatives to enhance biological efficacy and target specificity. The core structure of gypsogenin, with its C-23 aldehyde and C-28 carboxylic acid groups, offers fertile ground for modification. royalsocietypublishing.orgnih.gov

Research has shown that even minor chemical alterations can significantly impact cytotoxic activity. For instance, the synthesis of various ester and amide derivatives at the C-28 position and the modification of the C-23 aldehyde into oximes or hydrazones have yielded compounds with potent anticancer properties. royalsocietypublishing.orgnih.gov One study successfully synthesized thirty-two gypsogenin derivatives, finding that carboxamides (7a–7j) and a (2,4-dinitrophenyl)hydrazono derivative (4) displayed particularly low IC50 values against the LOVO human colon cancer cell line. royalsocietypublishing.orgnih.govnih.gov Specifically, compound 4 and compound 7g were found to arrest tumor cells in the S phase of the cell cycle and induce high rates of apoptosis. royalsocietypublishing.orgnih.gov Another study demonstrated that converting the aldehyde group to an oxime increased its anti-proliferative effect on HL-60 leukemia cells. nih.gov

These findings underscore a clear future direction: the continued use of semi-synthesis to create libraries of novel Gypsogenin methyl ester derivatives. By systematically altering functional groups, researchers can perform extensive structure-activity relationship (SAR) studies to identify the exact molecular features responsible for their biological effects. This approach will facilitate the design of next-generation compounds with optimized potency and selectivity for specific research targets.

Table 1: Cytotoxic Activity of Selected Gypsogenin Derivatives This table is interactive. You can sort and filter the data.

Compound Modification Cell Line IC50 (µM) Reference
Gypsogenin Parent Compound HL-60 10.4 nih.gov
Derivative 1a 3-O-acetyl HL-60 3.9 nih.gov
Derivative 1c 3-O-(4-chlorobenzoyl) MCF-7 5.15 nih.gov
Derivative 2 C-23 oximation HL-60 3.9 nih.gov
Derivative 4 C-23 (2,4-dinitrophenyl)hydrazono LOVO 2.97 ± 1.13 royalsocietypublishing.orgnih.gov
Derivative 7g C-28 N-(4-chlorophenyl)amide LOVO 3.59 ± 2.04 royalsocietypublishing.orgnih.gov

Integrative Omics Approaches for Comprehensive Mechanistic Insight

To move beyond preliminary activity screenings, future research must employ integrative "omics" technologies to build a comprehensive picture of how this compound and its derivatives function at a molecular level. The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal the complex biological networks affected by these compounds. mdpi.com

This multi-omics strategy allows for a systems-level understanding, moving from identifying a single target to mapping the entire cascade of events a compound initiates. mdpi.com For example, transcriptomics can identify genes whose expression is altered, proteomics can show the resulting changes in protein levels, and metabolomics can reveal shifts in metabolic pathways. mdpi.comnih.gov A similar approach has been proposed for studying saponins (B1172615) from Platycodon grandiflorum, where integrating metabolomics and network pharmacology helped to elucidate their anti-obesity mechanisms. nih.gov

For this compound, an integrative omics approach could:

Identify Novel Targets: Uncover previously unknown proteins or pathways that interact with the compound.

Elucidate Mechanisms of Action: Provide a detailed map of the signaling pathways modulated by the compound, explaining observed effects like cell cycle arrest or apoptosis. nih.gov

Discover Biomarkers: Identify molecular biomarkers that indicate a biological system's response to the compound.

By combining these data streams, researchers can construct detailed network models of the compound's interactions, offering profound mechanistic insights that are unattainable with single-assay approaches. frontiersin.org

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of lead compounds derived from this compound. These in silico methods allow for the prediction of molecular interactions and properties, saving significant time and resources compared to traditional laboratory screening. researchgate.net

Key computational approaches applicable to this compound research include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific protein target. researchgate.net Docking studies have already been used to explore how gypsogenin derivatives interact with targets like Fibroblast Growth Factor Receptor 1 (FGFR-1), providing insights into the binding modes that confer activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of compounds with their biological activities. nih.gov By analyzing a series of gypsogenin derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward molecules with the highest potential.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov This helps to prioritize derivatives with more favorable research profiles early in the development process.

These computational tools are not a replacement for experimental work but rather a powerful guide. They enable a more focused, hypothesis-driven approach to lead optimization, allowing researchers to rationally design derivatives with improved affinity, selectivity, and research-relevant pharmacokinetic properties. nih.gov

Investigation of Synergistic Effects with Established Research Compounds

An exciting frontier in saponin (B1150181) research is the investigation of their synergistic effects when used in combination with other established research compounds. nih.gov Saponins have been shown to enhance the cytotoxic activity of other agents, a phenomenon that could be harnessed for more effective experimental models. mdpi.comnih.gov

A key study investigated the synergistic potential of gypsogenin-based saponins from Gypsophila trichotoma with the cytostatic compound etoposide (B1684455). researchgate.net The results were striking: when combined with acetylated saponins, the concentration of etoposide needed to achieve a 50% inhibitory effect (IC50) on a Hodgkin lymphoma cell line was dramatically reduced. researchgate.net This synergistic effect was attributed to the saponins' ability to increase the penetration of the co-administered compound through the cell membrane. nih.gov

Future research should systematically explore the synergistic potential of this compound and its optimized derivatives with a wide range of established research compounds, including:

Chemotherapeutic Agents: To identify combinations that could inform new strategies in cancer cell line research.

Antibiotics: To explore potential applications in combating resistant bacterial strains in in vitro models.

Other Natural Products: To uncover novel interactions and potent combinations from nature's chemical library.

This research avenue could significantly broaden the utility of this compound, positioning it not just as a standalone agent but also as a valuable tool for enhancing the efficacy of other research molecules. nih.gov

Development of Advanced Delivery Systems for in vitro and in vivo Research Models

The inherent properties of many natural compounds, including saponins like this compound, such as poor water solubility and limited bioavailability, can pose challenges for their use in research. nih.govdovepress.com The development of advanced delivery systems is a critical future step to overcome these limitations and ensure consistent, targeted application in both cell-based and whole-organism research models. frontiersin.org

Due to their amphiphilic nature, saponins are particularly well-suited for incorporation into various nano-delivery platforms. nih.govresearchgate.net Emerging strategies include:

Liposomes: These are vesicular systems composed of lipid bilayers. Saponins can be encapsulated within liposomes or even incorporated into the membrane itself. nih.govnih.govtandfonline.com Interestingly, some saponins have been used to replace cholesterol as a stabilizing agent in liposomal formulations, potentially creating a more functional delivery vehicle. nih.govresearchgate.net

Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate hydrophobic compounds, improving their stability and delivery to target cells or tissues. researchgate.netencyclopedia.pub Nano-encapsulation can extend the circulation time of a compound in in vivo models and reduce off-target toxicity. nih.gov

Micelles: Saponins can self-assemble into micelles, which are effective carriers for poorly soluble compounds. researchgate.netresearchgate.net

By formulating this compound into these advanced delivery systems, researchers can improve its pharmacokinetic profile for in vivo studies and enhance its cellular uptake in in vitro assays. nih.govdovepress.com This will lead to more reliable and reproducible experimental outcomes, paving the way for a clearer understanding of the compound's biological potential.

Q & A

Q. How can reaction yields be optimized in this compound synthesis, and what factors contribute to suboptimal results?

  • Answer : Yield optimization requires inert atmospheres (N₂/Ar), stoichiometric excess of methyl donors (1.2–1.5 equivalents), and minimizing side reactions (e.g., hydrolysis). Suboptimal yields often arise from solvent evaporation, incomplete purification, or competing byproducts like acetic acid (in esterification) .

Q. How should researchers address discrepancies in pharmacological data (e.g., conflicting vasoactivity reports) for this compound?

  • Answer : Conduct systematic reviews to identify variables (e.g., species-specific responses, gender differences in vascular models) . Replicate studies under standardized conditions (e.g., consistent endothelial cell lines, buffer pH 7.4) and use meta-analysis to resolve contradictions .

Q. What strategies are effective for integrating this compound into multi-step syntheses of complex bioactive derivatives?

  • Answer : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) during alkylation or acylation steps. Monitor intermediates via TLC and optimize coupling reactions (e.g., EDC/HOBt for amide bonds) .

Q. What are the best practices for ensuring safety and compliance when handling this compound in laboratory settings?

  • Answer : Use fume hoods for volatile reagents (e.g., diazomethane), wear nitrile gloves, and store the compound in airtight containers at –20°C. Emergency protocols should include eye rinsing (15+ minutes with saline) and inhalation management (fresh air supply) .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vitro?

  • Answer : Incubate with liver microsomes (human/rat) at 37°C, quantify parent compound degradation via LC-MS, and calculate half-life (t½). Include controls with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Q. What methodologies are recommended for systematic reviews of this compound’s bioactivity across heterogeneous datasets?

  • Answer : Follow PRISMA guidelines for literature screening, categorize studies by assay type (e.g., enzyme inhibition vs. cell viability), and use tools like RevMan for statistical heterogeneity analysis. Prioritize studies with rigorous blinding and randomization .

Tables for Methodological Reference

Parameter Optimal Conditions References
Reaction Temperature0–25°C (diazomethane) / 60–80°C (acid-cat.)
Purification MethodSilica gel chromatography (hexane:EtOAc)
Stability Testing Interval0, 1, 3, 6 months
NMR Chemical Shift (CH₃O)δ 3.6–3.7 ppm (¹H)

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